5-(3,4-二氯苯基)-4-(甲基磺酰)-1-苯基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

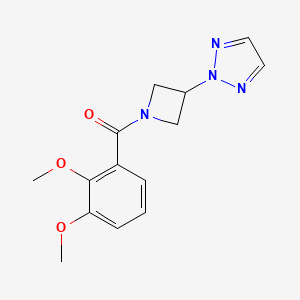

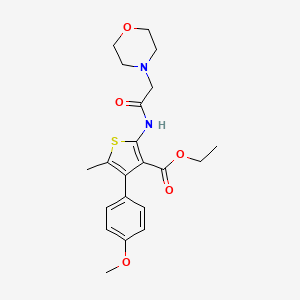

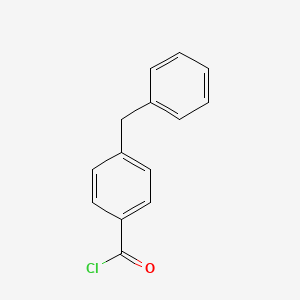

The compound "5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-phenyl-1H-pyrazole" is a heteroaromatic molecule that belongs to the pyrazole class. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms and have been of significant interest due to their pharmacological properties. The presence of dichlorophenyl and methylsulfonyl substituents suggests potential biological activity, which could be explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves the reaction of sulfone derivatives with appropriate hydrazines or diazomethanes. For instance, the synthesis of various 5-substituted pyrazoles has been achieved from methyl phenyl sulfone derivatives, indicating that the sulfone group can act as a precursor in the formation of the pyrazole ring . Additionally, the use of vinyl sulfones as chemical equivalents of acetylenes in 1,3-dipolar cycloaddition reactions has been reported to yield diphenylpyrazoles, which could be a relevant method for synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides unambiguous determination of the regioisomer formed during synthesis . Vibrational spectroscopy and molecular docking studies can also provide insights into the molecular structure and potential biological interactions of pyrazole compounds . For example, the molecular electrostatic potential study can identify regions of the molecule that are likely sites for electrophilic or nucleophilic attack .

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including condensation/cyclization reactions, which are commonly used for their synthesis . The presence of functional groups such as the methylsulfonyl group can influence the reactivity of the molecule, potentially leading to specific transformations such as dehydrosulfonation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including their crystal packing and hydrogen bonding patterns, can be significantly influenced by their substituents . The introduction of halogen atoms, such as chlorine, can enhance certain properties like antimicrobial activity, as seen in halogenated pyrazole analogs . The study of these properties is crucial for understanding the compound's behavior in different environments and for optimizing its pharmaceutical potential.

科学研究应用

杂环化合物的合成

由于其结构多样性,吡唑衍生物在合成各种杂环化合物的关键中间体中发挥作用。像4-(二氰甲亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮这样的化合物的独特反应性,可以在温和的反应条件下创造多样的杂环化合物,包括吡唑咪唑啉、噻唑、螺环吡啶、螺环吡咯和螺环吡喃 (Gomaa & Ali, 2020)。这表明该化合物在合成有机化学中作为构建块的潜力。

药物化学和治疗应用

吡唑啉衍生物以其广泛的药理特性而闻名。研究已经强调了它们作为抗菌、抗炎、镇痛、抗抑郁、抗癌剂等方面的作用。这些衍生物的治疗应用非常广泛,涵盖了从抗菌活性到潜在的治疗慢性疾病如癌症和抑郁症 (Shaaban, Mayhoub, & Farag, 2012)。这凸显了吡唑啉衍生物在药物发现和开发中的重要性。

抗癌研究

吡唑啉衍生物的合成策略已经专门设计用于开发新的抗癌药物。通过探索各种合成方法,研究人员旨在增强这些化合物对癌细胞的生物效力。利用吡唑啉衍生物对抗癌症的努力突显了对具有潜在治疗益处的新基团的不断探索 (Ray et al., 2022)。

甲基取代吡唑的合成和药用视角

已经确定甲基取代吡唑作为具有广泛生物活性的有效药用支架。这些化合物的详细合成方法以及它们的医学意义为致力于生成具有高效性和较少微生物抗性的新引物的药物化学家提供了宝贵的见解 (Sharma et al., 2021)。

吡唑的药理学性质综合评述

关于吡唑及其衍生物的综合评述概述了这些化合物的重要药理性质,强调了它们在药物化学中的重要性。已发现吡唑衍生物具有多种治疗效果,进一步突显了这些化合物在药物设计和药理学中的潜力 (Bhattacharya et al., 2022)。

属性

IUPAC Name |

5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S/c1-23(21,22)15-10-19-20(12-5-3-2-4-6-12)16(15)11-7-8-13(17)14(18)9-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEYAUZVRXBFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-phenyl-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)